molecular formula C21H24FN5O3 B2884420 5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one CAS No. 2380099-99-8

5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one

Cat. No.: B2884420
CAS No.: 2380099-99-8
M. Wt: 413.453
InChI Key: KHDPNFLIVTZZEL-UHFFFAOYSA-N
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Description

5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, linked to a piperazine ring, which is further connected to a piperidinone moiety. The unique structure of this compound makes it of significant interest in medicinal chemistry and pharmaceutical research.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

It is known that similar compounds interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known for its mild and functional group tolerant reaction conditions, and its use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents . This suggests that compounds synthesized using this method, such as the one , may have favorable pharmacokinetic properties.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound may also have a wide range of effects at the molecular and cellular levels.

Action Environment

It is known that the success of the suzuki–miyaura cross-coupling reaction, which may be used in the synthesis of this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action, efficacy, and stability of this compound may be influenced by various environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate precursors such as 4-methoxybenzaldehyde with fluorinated intermediates under acidic or basic conditions.

    Substitution Reactions:

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under reflux conditions.

    Coupling Reactions: The pyrimidine derivative is then coupled with the piperazine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Piperidinone Moiety: The final step involves the formation of the piperidinone ring through cyclization reactions, often using lactamization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring, such as reducing nitro groups to amines.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amino derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential interactions with various biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.

Medicine

In medicine, 5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-(4-methoxyphenyl)pyrimidine: Shares the pyrimidine core but lacks the piperazine and piperidinone rings.

    4-(4-Methoxyphenyl)piperazine: Contains the piperazine ring with a methoxyphenyl group but lacks the pyrimidine and piperidinone rings.

    Piperidin-2-one: The core piperidinone structure without the additional substituents.

Uniqueness

The uniqueness of 5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one lies in its multi-functional structure, which combines the properties of pyrimidine, piperazine, and piperidinone rings. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-30-16-5-2-14(3-6-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-4-7-17(28)23-12-15/h2-3,5-6,13,15H,4,7-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDPNFLIVTZZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCC(=O)NC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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